(Des-arg10,leu9)-kallidin

Beschreibung

Overview of the Kallikrein-Kinin System (KKS)

The KKS is initiated by the activation of serine proteases called kallikreins, which act on precursor proteins known as kininogens to release kinins. ontosight.ainih.govmdpi.com This system is not only integral to normal physiological functions but is also implicated in various disease states, making it a subject of extensive research. nih.gov

Kinins are generated from kininogens, which are present in the plasma in two main forms: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). ontosight.aiscielo.brmdpi.com The generation of specific kinins is dependent on the type of kallikrein and the kininogen substrate involved.

There are two primary types of kallikreins: plasma kallikrein and tissue kallikrein. ontosight.aimdpi.com

Plasma kallikrein acts on HMWK to produce bradykinin (B550075) (BK). scielo.brresearchgate.net

Tissue kallikrein primarily cleaves LMWK to generate kallidin (B13266) (Lys-BK). scielo.brresearchgate.net In humans, tissue kallikrein can also act on HMWK to produce kallidin. scielo.br

Beyond the classical pathway involving kallikreins, other enzymes such as neutrophil elastase and mast cell tryptase can also contribute to kinin generation, particularly in pathological states. scielo.br

Table 1: Kinin Generation in the Kallikrein-Kinin System

| Kallikrein Type | Primary Kininogen Substrate | Kinin Produced |

|---|---|---|

| Plasma Kallikrein | High-Molecular-Weight Kininogen (HMWK) | Bradykinin (BK) |

| Tissue Kallikrein | Low-Molecular-Weight Kininogen (LMWK) | Kallidin (Lys-BK) |

The biological activity of kinins is tightly regulated by their rapid metabolism by enzymes called kininases. nih.gov These enzymes are responsible for the degradation of kinins into either inactive fragments or into metabolites with different receptor affinities. researchgate.net

Two key kininases are:

Kininase I: This group of enzymes, which includes carboxypeptidase N (in plasma) and carboxypeptidase M (membrane-bound), removes the C-terminal arginine residue from kinins. wikipedia.orgoup.comfrontiersin.org This action converts bradykinin and kallidin into their respective des-Arg analogs: des-Arg9-bradykinin (des-Arg9-BK) and des-Arg10-kallidin (Lys-des-Arg9-BK). researchgate.netoup.comnih.gov

Kininase II (Angiotensin-Converting Enzyme - ACE): This enzyme is a major player in the inactivation of bradykinin. wikipedia.orgoup.com

The generation of des-Arg kinins is particularly significant in inflammatory conditions where the expression and activity of kininase I enzymes can be upregulated. oup.comnih.gov

Bradykinin Receptor Subtypes: B1 and B2

The physiological and pathological effects of kinins are mediated by two distinct G-protein coupled receptor subtypes: the bradykinin B1 receptor and the bradykinin B2 receptor. scielo.brmdpi.comresearchgate.net These receptors differ in their expression patterns, inducibility, and ligand preferences.

B2 Receptors: These receptors are constitutively expressed in a wide variety of tissues under normal physiological conditions. oup.comfrontiersin.orgimrpress.com They are responsible for mediating the majority of the acute effects of bradykinin. oup.com

B1 Receptors: In contrast, B1 receptors are typically expressed at very low or undetectable levels in healthy tissues. frontiersin.orgimrpress.comnih.gov Their expression is significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines like interleukin-1β. scielo.broup.comnih.gov This inducibility suggests a key role for B1 receptors in chronic inflammatory states. frontiersin.org Studies have shown that B1 receptor agonists can even induce the upregulation of B1 receptors themselves. nih.gov

The two bradykinin receptor subtypes exhibit distinct preferences for their endogenous ligands:

B2 Receptors: These receptors have a high affinity for the primary kinins, bradykinin (BK) and kallidin (Lys-BK). scielo.brresearchgate.netoup.com

B1 Receptors: B1 receptors are preferentially activated by the des-Arg metabolites of kinins, namely des-Arg9-bradykinin and des-Arg10-kallidin. scielo.broup.comfrontiersin.orgfrontiersin.org In humans, des-Arg10-kallidin displays a much higher selectivity for the B1 receptor compared to des-Arg9-BK. nih.gov

Table 2: Bradykinin Receptor Characteristics

| Feature | B1 Receptor | B2 Receptor |

|---|---|---|

| Expression | Inducible (inflammation, tissue injury) | Constitutive |

| Primary Endogenous Ligands | des-Arg9-bradykinin, des-Arg10-kallidin | Bradykinin, Kallidin |

Contextual Role of (Des-Arg10,Leu9)-Kallidin within the Kinin System

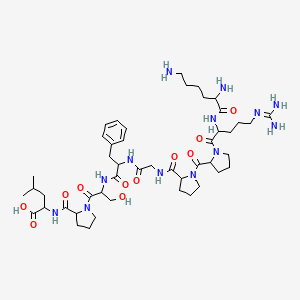

This compound is a synthetic peptide analog of des-Arg10-kallidin. sigmaaldrich.comchemspider.com Within the context of the Kallikrein-Kinin System, it is primarily recognized as a specific and potent antagonist of the bradykinin B1 receptor. nih.gov Its structure is derived from the endogenous B1 receptor agonist, des-Arg10-kallidin, with a key modification: the substitution of the ninth amino acid, Phenylalanine (Phe), with Leucine (Leu). chemspider.com

This modification transforms the molecule from an agonist into an antagonist, meaning it binds to the B1 receptor but does not activate it, thereby blocking the actions of endogenous B1 receptor agonists like des-Arg10-kallidin. nih.gov Research has demonstrated that this compound can completely block the upregulation of the B1 receptor induced by its own agonist. nih.gov This makes it a valuable tool in scientific research for investigating the physiological and pathological roles of the B1 receptor. snmjournals.orgsnmjournals.orgmdpi.com

Eigenschaften

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPZUQKOYEAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile of Des Arg10,leu9 Kallidin As a Bradykinin B1 Receptor Antagonist

Bradykinin (B550075) B1 Receptor Binding Characteristics

The interaction of (Des-Arg10,Leu9)-kallidin with the B1 receptor has been extensively studied, revealing its high affinity and selectivity.

Receptor Binding Affinity and Dissociation Constants (Kd/Ki) for B1R

This compound exhibits high binding affinity for the B1 receptor. In studies using human lung fibroblast membranes, the dissociation constant (Kd) for 3H-kallidin was determined to be 0.33 nM. nih.gov Other research has reported similar high-affinity binding, with a Kd of 0.3-0.5 nM in smooth muscle cells isolated from rabbit mesenteric arteries. nih.gov The inhibition constant (Ki) further underscores its potency. For instance, a derivative of this compound, 68Ga-P03083, retained a high binding affinity for the B1R with a Ki of 2.6 nM. snmjournals.orgsnmjournals.org

Table 1: Binding Affinity of this compound and its Derivatives for the B1 Receptor

| Compound | Preparation | Kd (nM) | Ki (nM) |

|---|---|---|---|

| 3H-kallidin | Human lung fibroblast membranes | 0.33 nih.gov | - |

| [3H]-des-Arg10-kallidin | Rabbit mesenteric artery smooth muscle cells | 0.3-0.5 nih.gov | - |

| 68Ga-P03083 | hB1R-expressing cells | - | 2.6 snmjournals.orgsnmjournals.org |

Receptor Selectivity for B1R over B2R

A defining characteristic of this compound is its pronounced selectivity for the B1 receptor over the bradykinin B2 receptor (B2R). In competitive binding assays, this compound effectively displaces B1-selective radioligands but shows significantly lower affinity for the B2 receptor. nih.gov For example, the B2 receptor antagonists NPC 567 and Hoe 140 only affected [3H]-des-Arg10-KD binding at very high concentrations, with IC50 values of 0.8 microM and greater than 10 microM, respectively, demonstrating the B1-selectivity of the radioligand. nih.gov This selectivity is crucial for its use as a specific pharmacological tool to study B1R function.

Competitive Displacement Studies utilizing [3H]-(Des-Arg10, Leu9)-Kallidin as Radioligand

[3H]-(Des-Arg10, Leu9)-Kallidin has been widely used as a radioligand in competitive displacement studies to characterize the binding of other compounds to the B1 receptor. In these assays, various unlabeled ligands are tested for their ability to compete with [3H]-(Des-Arg10, Leu9)-Kallidin for binding to B1R. For example, peptides P03034, P04158, and Z02090 were shown to inhibit the binding of [3H]-[Leu9,des-Arg10]kallidin to human B1R-expressing cell membranes in a dose-dependent manner, with Ki values of 16.0, 1.5, and 1.1 nM, respectively. snmjournals.orgsnmjournals.org These studies are fundamental in determining the affinity and selectivity of new potential B1R ligands. The order of potency for kinins in inhibiting [3H]-des-Arg10-KD binding is typically des-Arg9-bradykinin (BK) approximately des-Arg10-kallidin (KD) >> BK, which is consistent with a B1 receptor profile. nih.gov

Species-Specific Binding Profiles of B1R (e.g., human, rat, rabbit)

The binding affinity of this compound and other B1R ligands can vary across different species. For instance, the B1 receptor antagonist BI 113823 displayed a high affinity for the human B1 receptor with a Ki of 5.3 nM, while the Ki values for the rat and rabbit receptors were 13.3 nM and 15.3 nM, respectively. opnme.comopnme.com This highlights the importance of considering species differences when extrapolating pharmacological data. While some antagonists show high affinity for human and rabbit B1 receptors, their analogs may have much lower affinity for the murine B1 receptor. researchgate.net

Table 2: Species-Specific Binding Affinities (Ki) for B1 Receptor Antagonists

| Compound | Human B1R (nM) | Rat B1R (nM) | Rabbit B1R (nM) |

|---|---|---|---|

| BI 113823 | 5.3 opnme.comopnme.com | 13.3 opnme.comopnme.com | 15.3 opnme.comopnme.com |

Antagonistic Activity on B1R Signaling

This compound acts as a potent antagonist of B1R-mediated signaling, effectively blocking the cellular responses induced by B1R agonists.

Inhibition of B1R Agonist-Induced Responses (e.g., des-Arg10-kallidin-induced effects)

This compound has been shown to inhibit various downstream effects triggered by the activation of B1 receptors by agonists like des-Arg10-kallidin. For example, in human embryonic lung fibroblasts, the increase in connective tissue growth factor (CTGF) mRNA stimulated by des-Arg10-kallidin was blocked by this compound. nih.gov Similarly, the upregulation of the B1-receptor induced by its own agonist was completely blocked by the specific B1-antagonist this compound. nih.govjci.org In studies on rabbit mesenteric artery, the B1 receptor antagonist [Leu8]des-Arg9-BK, a related peptide, inhibited des-Arg9-BK-induced prostaglandin (B15479496) I2 (PGI2) secretion. nih.gov Furthermore, in rats pretreated with BCG, the selective B1 antagonist des-Arg10[Leu9]-kallidin was shown to prevent paw edema caused by the B1 agonist des-Arg9-bradykinin. nih.gov

Mechanism of Antagonism

This compound functions as a selective antagonist of the bradykinin B1 receptor through a competitive mechanism. researchgate.net This mode of action involves the antagonist binding to the same site on the B1 receptor as the endogenous agonist, des-Arg10-kallidin, thereby preventing the agonist from binding and initiating a cellular response. researchgate.netbiorxiv.org Evidence for this competitive antagonism comes from radioligand binding assays, where this compound effectively displaces radiolabeled B1 receptor agonists from the receptor. researchgate.net

Studies on structurally related peptide antagonists further support a competitive kinetic model. For instance, analysis of the antagonistic action of [Leu8]des-Arg9-bradykinin against the B1 agonist des-Arg9-bradykinin in the rabbit mesenteric artery yielded a Schild regression slope that was not significantly different from unity, a key indicator of competitive antagonism. ahajournals.org This suggests that the antagonist and agonist compete for the same receptor population in a reversible manner. ahajournals.org

Functionally, the antagonistic nature of this compound is demonstrated by its ability to block the physiological effects induced by B1 receptor activation. In cultured human lung fibroblasts, this compound was shown to completely inhibit the upregulation of the B1 receptor that is normally induced by the B1 agonist. nih.gov Similarly, it blocks the agonist-stimulated increase in connective tissue growth factor (CTGF) mRNA in human embryonic lung fibroblasts. nih.gov These findings confirm that by occupying the receptor binding site, this compound prevents the conformational changes in the receptor necessary for signal transduction.

Functional Potency in Cell-Based Assays

The functional potency of this compound and its analogs as B1 receptor antagonists has been quantified in various cell-based and tissue-based functional assays. These studies typically measure the concentration of the antagonist required to inhibit a specific response induced by a B1 agonist. The potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, or as an IC50 value, which is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

In studies using rabbit isolated aorta, a preparation containing B1 receptors, the apparent affinity (pA2) of [Leu9]desArg10-kallidin as a B1 receptor antagonist has been determined. nih.gov A closely related analog, [Leu8]des-Arg9-BK, demonstrated a pA2 value of 6.16 in inhibiting des-Arg9-bradykinin-induced relaxation in the rabbit mesenteric artery. ahajournals.org

Functional assays in cultured cells have also been used to determine antagonist potency. For example, in smooth muscle cells isolated from rabbit mesenteric arteries, the B1 antagonist [Leu8]des-Arg9-BK inhibited B1 agonist-induced prostacyclin (PGI2) production with an IC50 value in the range of 56-73 nM. nih.gov Furthermore, in binding assays using membranes from these cells, [Leu8]des-Arg9-BK inhibited the binding of a radiolabeled B1 agonist with an IC50 of 43 nM. nih.gov While not a direct measure of functional antagonism in a whole-cell response, binding affinity, often expressed as pKi, is closely related. [Des-Arg10,Leu9]-kallidin has been reported to have a high binding affinity for the human B1 receptor, with pKi values of 9.1–9.3. scispace.com

The following tables summarize the reported functional potency and binding affinity values for this compound and related B1 receptor antagonists.

Table 1: Functional Potency of B1 Receptor Antagonists

| Compound | Assay System | Measured Effect | Potency (pA2) | Reference |

|---|---|---|---|---|

| [Leu9]desArg10-kallidin | Rabbit Isolated Aorta | Antagonism of B1 agonist | Value not specified in abstract | nih.gov |

Table 2: Inhibitory Concentration (IC50) and Binding Affinity (pKi) of B1 Receptor Antagonists

| Compound | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|

| [Leu8]des-Arg9-BK | Rabbit Mesenteric Artery Smooth Muscle Cells | IC50 (Inhibition of PGI2 production) | 56-73 nM | nih.gov |

| [Leu8]des-Arg9-BK | Rabbit Mesenteric Artery Smooth Muscle Cell Membranes | IC50 (Inhibition of [3H]-des-Arg10-KD binding) | 43 nM | nih.gov |

Molecular and Cellular Mechanisms Interacted with by Des Arg10,leu9 Kallidin

Modulation of Bradykinin (B550075) B1 Receptor Activation Pathways

(Des-arg10,leu9)-kallidin exerts its effects by competitively inhibiting the agonist-induced activation of the B1R. This prevents the conformational changes in the receptor necessary to engage with and activate intracellular G proteins, thereby silencing the subsequent signaling pathways.

The bradykinin B1 receptor is known to couple to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families. Agonist activation of B1R triggers the dissociation of the G protein subunits, leading to the activation of downstream effector enzymes. The Gαq pathway, in particular, initiates a cascade involving phospholipase C. By occupying the receptor binding site, this compound prevents this agonist-induced G protein coupling. Studies on the B1R agonist, (des-Arg10)-kallidin, show that its signaling is insensitive to pertussis and cholera toxins, which is characteristic of pathways mediated by the Gαq family of G proteins. As a specific antagonist, this compound blocks these G-protein-mediated downstream events.

A primary consequence of B1R activation by agonists like (des-Arg10)-kallidin is a rapid increase in the concentration of intracellular free calcium ([Ca2+]i). wikipedia.orgresearchgate.net This calcium is released from internal stores, a process mediated by the Gαq signaling pathway. This compound effectively blocks this agonist-induced calcium mobilization. Research in human lung fibroblasts has shown that the increased population of B1 receptors following upregulation is functionally coupled, leading to an enhanced increase in cytosolic calcium upon agonist stimulation. nih.govnih.gov this compound completely inhibits this effect, demonstrating its role in preventing the calcium-dependent signaling triggered by B1R agonists. nih.gov The agonist-induced calcium response is often biphasic, and its transient phase is particularly enhanced by B1R upregulation; this enhancement is also blocked by this compound.

| Cell Type | B1R Agonist | Effect on [Ca2+]i | Antagonism by this compound |

| Human Lung Fibroblasts (IMR 90) | (des-Arg10)-kallidin | Increased cytosolic calcium | Complete blockade |

| Human Embryonic Lung Fibroblasts | (des-Arg10)-kallidin | Rise in cytosolic Ca2+ | Blockade of agonist effect |

The activation of the Gαq pathway by B1R agonists leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 is directly responsible for the release of calcium from intracellular stores. As a B1R antagonist, this compound prevents the initial step of Gαq activation, thereby inhibiting the entire phosphoinositide hydrolysis cascade. researchgate.net Studies have confirmed that B1R signaling involves phosphoinositide hydrolysis, and antagonists targeting this receptor effectively block this pathway. researchgate.netnih.gov

B1R activation is linked to the stimulation of pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, agonist stimulation of B1R has been shown to activate the ERK1/2 signaling pathway. snmjournals.org Downstream of this and other related pathways, the transcription factor nuclear factor-kappa B (NF-κB) is a key mediator. nih.gov Research has demonstrated that the B1R agonist, (des-Arg10)-kallidin, activates NF-κB. nih.govnih.gov This activation is crucial for the subsequent expression of various inflammatory genes. This compound, by blocking the B1R, prevents agonist-induced activation of the ERK1/2 and NF-κB pathways, thereby inhibiting the transcription of inflammatory mediators.

Regulatory Effects on B1R Expression

Beyond blocking acute signaling events, this compound also plays a crucial role in regulating the expression level of the B1R itself, particularly in the context of chronic inflammation.

A significant finding in B1R biology is that the receptor can be upregulated by its own agonist, a process known as homologous upregulation. nih.gov In human lung fibroblasts, treatment with the B1R agonist (des-Arg10)-kallidin leads to a significant increase in both B1R mRNA and protein expression. mdc-berlin.denih.gov This creates a positive feedback loop that can perpetuate inflammatory states. This compound has been shown to completely block this agonist-induced upregulation. nih.govmdc-berlin.de This inhibition is mediated entirely through cell surface B1 receptors, indicating that this compound prevents the intracellular signaling cascade, involving protein kinase C and NF-κB, that leads to increased B1R gene transcription. nih.gov

| Experimental System | Treatment | Observed Effect | Effect of this compound |

| Human Lung Fibroblasts (IMR 90) | (des-Arg10)-kallidin | Upregulation of B1R mRNA and protein | Complete prevention of upregulation mdc-berlin.de |

| Human Lung Fibroblasts (IMR 90) | (des-Arg10)-kallidin | Activation of NF-κB | Blockade of NF-κB activation |

Counteracting Inflammatory Mediator-Induced B1R Expression (e.g., IL-1β, IFN-γ)

The expression of the bradykinin B1 receptor (B1R) is known to be significantly upregulated under chronic inflammatory conditions, a process driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.govnih.gov Studies on cultured human lung fibroblasts (IMR 90 cells) have demonstrated that treatment with IL-1β stimulates the expression of both B1R mRNA and the corresponding protein. nih.govnih.govscispace.com This upregulation is a key feature of chronic inflammation, amplifying the response to B1R agonists.

A critical aspect of B1R regulation is its homologous upregulation, where the receptor is induced by its own natural agonist, (des-Arg10)-kallidin. nih.govnih.gov This creates a positive feedback loop that can sustain inflammatory signaling. The compound this compound functions as a specific and potent B1R antagonist that effectively breaks this cycle. Research has shown that the upregulation of the B1R induced by its agonist is completely blocked by this compound. nih.govnih.gov This blockade indicates that the antagonist directly competes with the agonist at the cell surface B1 receptors, thereby preventing the downstream signaling that leads to increased receptor expression. nih.govnih.gov By inhibiting this agonist-induced upregulation, this compound effectively counteracts a key mechanism that perpetuates the inflammatory state mediated by the B1R.

Influence on B1R Gene Transcription and Protein Expression

The antagonistic action of this compound extends to the fundamental processes of gene transcription and protein expression of the B1 receptor. The induction of B1R by agonists and inflammatory cytokines is not merely an increase in receptor density but a result of active transcriptional activation. scispace.com In human embryonic lung fibroblasts, engagement of the B1R by its agonist, (des-Arg10)-kallidin, leads to a time- and dose-dependent increase in α1(I) collagen mRNA and connective tissue growth factor (CTGF) mRNA. nih.gov

This compound has been shown to directly interfere with these transcriptional events. Its application effectively blocks the agonist-stimulated increase in CTGF mRNA, demonstrating that it can inhibit the signaling pathways that lead to the expression of downstream genes. nih.gov Furthermore, studies have demonstrated that the increase in both B1R mRNA and protein levels stimulated by the B1R agonist is completely prevented by this compound. nih.govscispace.com This indicates that the antagonist's mechanism of action involves halting the entire process of receptor upregulation, from the initial signal at the cell membrane to the subsequent transcription of the B1R gene and the final expression of the protein. nih.govnih.gov

Structural Basis for B1R Ligand Selectivity and Antagonism

Molecular Recognition Determinants for this compound at B1R

The high selectivity and affinity of this compound for the B1 receptor are governed by specific molecular interactions within the receptor's binding pocket. biorxiv.org Although structurally an antagonist, it shares a significant portion of its sequence with the natural agonist (des-Arg10)-kallidin and is therefore recognized by the same binding site. biorxiv.orgnih.gov Cryo-electron microscopy studies of the B1R in complex with its agonist have revealed the key determinants for ligand recognition, which are also critical for the binding of antagonists like this compound. biorxiv.orgbiorxiv.org

A crucial feature of the B1R binding pocket is a positively charged region that interacts with the C-terminus of the ligand. biorxiv.org The free carboxylic acid group on the final amino acid of the agonist (Phenylalanine at position 9) forms electrostatic interactions with residues K118 and R202 in the B1R. biorxiv.org These two residues are considered determinants for the selective binding of C-terminally truncated kinins to the B1R. biorxiv.org this compound, possessing a similar peptide backbone and a C-terminal residue, engages this same orthosteric binding pocket. biorxiv.orgnih.gov Its high-affinity binding is confirmed by radioligand assays, which show a dissociation constant (Kd) of 0.33 nM for human lung fibroblast membranes. nih.gov

| Interacting Ligand Moiety | B1 Receptor Residue(s) | Type of Interaction | Reference |

| C-terminal free carboxyl group | K118, R202 | Electrostatic | biorxiv.org |

| Arginine at position 2 (R2) | W33 | Cation-pi | biorxiv.org |

| Lysine at position 1 (K1) | D273, Y100 | Electrostatic, Hydrogen Bond | researchgate.net |

This table is based on the binding of the agonist (des-Arg10)-kallidin, which shares the binding site with the antagonist this compound.

Impact of the Leu9 Substitution on Antagonistic Activity and Conformational Changes

The functional switch from a potent agonist to a potent antagonist is achieved by the single substitution of Phenylalanine (Phe) with Leucine (Leu) at position 9 of the (des-Arg10)-kallidin peptide. nih.govnih.gov This C-terminal position is critical in determining the functional outcome of receptor binding. biorxiv.org While the Leu9 peptide binds with high affinity, it fails to induce the necessary conformational changes in the B1R that lead to G-protein coupling and subsequent intracellular signaling. nih.govnih.gov

Structural studies of the agonist-bound B1R show that the C-terminus of the ligand inserts deep into a positively charged pocket, and this interaction is essential for receptor activation. biorxiv.orgresearchgate.net The substitution of the aromatic Phe residue with the aliphatic Leu residue at this critical juncture alters the nature of this interaction. Although the precise conformational change induced by the antagonist has not been fully elucidated, the Leu9 substitution likely allows the peptide to occupy the binding site but prevents it from triggering the specific rotamer toggle switches and transmembrane helix movements required for an active receptor state. This effectively locks the receptor in an inactive or non-signaling conformation, thereby blocking the actions of endogenous agonists. The antagonistic activity is demonstrated functionally by its ability to block agonist-induced calcium mobilization, gene expression, and receptor upregulation. nih.govscispace.comnih.gov

Synthesis and Structural Modifications of Des Arg10,leu9 Kallidin and Its Derivatives

Peptidic Synthesis Methodologies

The synthesis of (Des-Arg10,Leu9)-kallidin and its derivatives is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govscispace.com This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govresearchgate.net The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the N-terminus of the amino acids being coupled. scispace.comacs.org

The general steps involved in the SPPS of these peptides are:

Resin Preparation: An appropriate resin, such as a Wang or Rink amide resin, is chosen to support the peptide synthesis.

Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent amino acids are then coupled one by one in the desired sequence. Coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activator such as N-hydroxysuccinimide (HOSu) are commonly used to facilitate the formation of peptide bonds. acs.org

Deprotection: After each coupling step, the Fmoc protecting group on the newly added amino acid is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling reaction.

Cleavage and Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. A strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS), is commonly employed for this final step. acs.org

Purification and Characterization: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC. aacrjournals.orgnih.gov

This systematic approach allows for the efficient and controlled synthesis of this compound and a wide array of its analogs with specific structural modifications.

Design and Development of Analogs

The native sequence of this compound, while a potent B1R antagonist, suffers from in vivo instability, limiting its therapeutic and diagnostic potential. snmjournals.orgsnmjournals.org To address this, extensive research has focused on the design and development of analogs with enhanced properties.

Structure-Activity Relationship (SAR) Studies for B1R Modulators

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features of this compound and its derivatives that govern their binding affinity and activity at the B1R. These studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on biological activity.

Key findings from SAR studies include:

N-terminal Modifications: Modifications at the N-terminus of this compound are generally well-tolerated, allowing for the attachment of various moieties, including chelators for radiolabeling, without significantly compromising B1R binding affinity. snmjournals.orgsnmjournals.org This has been a critical aspect in the development of imaging agents.

Amphipathicity: The amphipathic nature of dynorphin (B1627789) A analogues has been identified as a key structural feature for bradykinin (B550075) receptor recognition, suggesting that the balance of hydrophilic and lipophilic properties is crucial for ligand binding. arizona.edu

C-terminal Modifications: The absence of the C-terminal arginine residue is a defining feature of B1R agonists, distinguishing them from B2R agonists. nih.govmdpi.com

The insights gained from SAR studies have guided the rational design of more potent and selective B1R modulators.

Incorporation of Unnatural Amino Acids for Enhanced Stability and Affinity

A primary strategy to overcome the metabolic instability of this compound derivatives has been the incorporation of unnatural amino acids. enamine.netfrontiersin.orgnih.gov These non-proteinogenic amino acids can confer resistance to enzymatic degradation by peptidases, thereby prolonging the in vivo half-life of the peptides. nih.govmdpi.com

Examples of unnatural amino acids incorporated into this compound analogs include:

Hydroxyproline (Hyp): Replacing Proline at position 4 with Hyp has been shown to improve metabolic stability. snmjournals.orgaacrjournals.org

Cyclohexylalanine (Cha): Substitution of Phenylalanine at position 6 with Cha has also contributed to enhanced stability. snmjournals.orgaacrjournals.org

D-amino acids: The inclusion of D-isomers of amino acids, such as D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and D-Igl (D-α-(2-indanyl)glycine), at specific positions can increase resistance to proteolysis and in some cases, improve binding affinity. snmjournals.org

Other Unnatural Amino Acids: Other examples include Oic ((3aS,7aS)-octahydro-1H-indole-2-carboxylic acid) and Cpg (α-cyclopentylglycine), which have been used to create more lipophilic and stable antagonists. researchgate.netsnmjournals.org

The strategic placement of these unnatural amino acids has led to the development of second-generation antagonists with significantly improved pharmacokinetic profiles. snmjournals.orgulaval.ca

N-terminal Modifications for Chelator Conjugation and Radiotracer Development

The development of radiolabeled derivatives of this compound for in vivo imaging with techniques like Positron Emission Tomography (PET) requires the stable attachment of a chelator capable of sequestering a radioisotope. As established by SAR studies, the N-terminus of the peptide is a suitable site for such modifications. snmjournals.orgsnmjournals.org

Commonly used chelators include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This is a widely used chelator for radiometals like Gallium-68 (⁶⁸Ga). nih.govsnmjournals.org

NODA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another versatile chelator for various radiometals. acs.org

To minimize potential steric hindrance from the chelator and maintain high binding affinity, a linker or spacer molecule is often introduced between the chelator and the peptide sequence. nih.gov Examples of linkers include:

6-aminohexanoic acid (Ahx): A simple and effective linker. nih.govsnmjournals.org

Polyethylene glycol (PEG) derivatives (e.g., dPEG2): These can improve solubility and pharmacokinetic properties. nih.govsnmjournals.org

These N-terminal modifications have enabled the successful development of a range of B1R-targeting radiotracers. nih.govsnmjournals.org

Radiosynthesis of Labeled this compound Derivatives (e.g., [³H], ⁶⁸Ga)

The synthesis of radiolabeled this compound derivatives is crucial for their use in receptor binding assays and in vivo imaging studies.

Tritium ([³H]) Labeling: Tritiated analogs, such as [³H]-[Leu⁹,des-Arg¹⁰]kallidin, are primarily used in in vitro competition binding assays to determine the binding affinities (Ki) of new, non-radioactive derivatives. acs.orgaacrjournals.orgacs.org These assays are fundamental for the initial characterization of novel B1R modulators.

Gallium-68 (⁶⁸Ga) Labeling: For PET imaging, derivatives are often labeled with the positron-emitting radioisotope ⁶⁸Ga (t½ ≈ 68 minutes). The radiosynthesis typically involves the following steps:

Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a suitable eluent, such as hydrochloric acid.

Labeling Reaction: The eluted ⁶⁸GaCl₃ is added to a solution of the DOTA- or NODA-conjugated peptide precursor in a buffer, often HEPES buffer, at an optimized pH (typically around 4.0-5.0). aacrjournals.orgnih.gov The reaction is often accelerated by heating, for instance, using microwave irradiation. nih.gov

Purification: The resulting ⁶⁸Ga-labeled peptide is purified from unchelated ⁶⁸Ga and other impurities using solid-phase extraction (SPE) cartridges or RP-HPLC. aacrjournals.orgnih.gov

Quality Control: The radiochemical purity and specific activity of the final product are determined using analytical RP-HPLC and a dose calibrator. snmjournals.orgnih.gov

Successful radiosynthesis protocols yield high radiochemical purity (>99%) and specific activity, which are essential for high-quality PET imaging. snmjournals.orgsnmjournals.orgnih.gov

In Vitro and Preclinical In Vivo Metabolic Stability of Derivatives

A critical aspect of developing effective this compound-based agents is ensuring their stability against metabolic degradation.

In Vitro Stability: The metabolic stability of new derivatives is initially assessed in vitro. This typically involves incubating the radiolabeled peptide with mouse or human plasma at 37°C for various time points. snmjournals.orgsnmjournals.orgaacrjournals.org The percentage of the intact peptide remaining over time is then quantified using RP-HPLC. While informative, in vitro plasma stability assays may not always accurately predict in vivo stability, as tissue-bound peptidases, such as angiotensin-converting enzyme (ACE), can also play a significant role in peptide metabolism. snmjournals.org

Preclinical In Vivo Stability: In vivo stability is evaluated in animal models, often by analyzing blood samples taken at different times after injection of the radiolabeled peptide. mdpi.com The results of these studies have demonstrated that the incorporation of unnatural amino acids significantly enhances the in vivo stability of this compound derivatives. For instance, while a tracer with the native kallidin (B13266) sequence showed poor in vivo stability, derivatives containing Hyp and Cha exhibited improved stability and better tumor visualization in PET imaging studies. snmjournals.orgsnmjournals.orgaacrjournals.org

The following table summarizes the binding affinities and in vitro plasma stability of several ⁶⁸Ga-labeled this compound derivatives, highlighting the impact of structural modifications.

| Tracer | Ki (nM) | Plasma Stability (% intact at 60 min) | Reference |

| ⁶⁸Ga-P03083 | 2.6 ± 0.7 | Low in vivo | snmjournals.orgsnmjournals.org |

| ⁶⁸Ga-P03034 | 16.0 ± 2.9 | >90% | snmjournals.orgsnmjournals.org |

| ⁶⁸Ga-P04158 | 1.5 ± 1.9 | >90% | snmjournals.orgsnmjournals.org |

| ⁶⁸Ga-Z02090 | 1.1 ± 0.8 | ~81% | snmjournals.orgsnmjournals.org |

| ⁶⁸Ga-SH01078 | 27.8 ± 4.9 | High | nih.govaacrjournals.org |

These studies underscore the importance of a multi-faceted approach, combining rational design, robust synthesis, and thorough evaluation of metabolic stability, to develop clinically viable B1R-targeting agents based on the this compound scaffold.

Role of Des Arg10,leu9 Kallidin in Preclinical Disease Models

Models of Inflammatory Conditions

The kinin B1 receptor is a key player in inflammatory processes. Its expression is induced by inflammatory mediators, and its activation contributes to the cardinal signs of inflammation, including pain and swelling. Consequently, blocking this receptor with antagonists like (Des-arg10,leu9)-kallidin is a rational therapeutic strategy for inflammatory disorders.

Inflammatory Pain and Hyperalgesia Models

Preclinical models of inflammatory pain are crucial for understanding the mechanisms of pain and for the development of new analgesic drugs. These models often involve the injection of pro-inflammatory substances to induce a localized inflammatory response characterized by pain and hypersensitivity to noxious stimuli (hyperalgesia).

Commonly used models where a B1 receptor antagonist like this compound would be investigated include:

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the release of various inflammatory mediators, including kinins. The resulting edema and hyperalgesia are quantifiable endpoints.

Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model mimics a more chronic inflammatory state, resembling rheumatoid arthritis. plos.orgchondrex.com Injection of CFA leads to a persistent inflammatory response in the joint, characterized by swelling, immune cell infiltration, and chronic pain. plos.orgchondrex.comnih.govresearchgate.net

Diabetic Neuropathy Models: In diabetes, peripheral nerve damage can lead to neuropathic pain. The B1 receptor is implicated in the development of this pain, making animal models of diabetic neuropathy, often induced by streptozotocin, relevant for studying the effects of B1 receptor antagonists. nih.govmdpi.com

While the upregulation of the B1 receptor in these models suggests a significant role in inflammatory pain and hyperalgesia, specific studies detailing the in vivo effects of this compound on pain-related behaviors in these models are not extensively available in the public domain. However, the known function of the B1 receptor in sensitizing nociceptors provides a strong rationale for the analgesic potential of its antagonists in these conditions.

General Inflammatory Responses in Animal Models

Beyond pain, the B1 receptor is involved in other aspects of the inflammatory cascade, such as leukocyte recruitment and activation.

In vitro studies have shown that the B1 receptor agonist, des-Arg10-kallidin, enhances the adhesion of polymorphonuclear leukocytes (neutrophils) to endothelial cells. nih.gov This is a critical step in the migration of immune cells from the bloodstream to the site of inflammation. It is therefore anticipated that this compound, by blocking the B1 receptor, would inhibit this leukocyte adhesion and subsequent infiltration into inflamed tissues.

Furthermore, research has demonstrated that the B1 receptor can be upregulated by its own agonist, a process that is blocked by the specific B1 antagonist, this compound. nih.gov This suggests a positive feedback loop in inflammation that can be interrupted by B1 receptor blockade.

Fibrotic Disorders Research

Fibrosis is characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. The kinin B1 receptor has emerged as a potential mediator of fibrotic processes.

Modulation of Type I Collagen Synthesis

Type I collagen is a major component of the fibrotic scar. Research has investigated the role of the B1 receptor in regulating its synthesis. In a study using human embryonic lung fibroblasts, the B1 receptor agonist des-Arg(10)-kallidin was found to stimulate an increase in α1(I) collagen mRNA and type I collagen production. nih.gov This effect was shown to be blocked by the B1 receptor antagonist this compound, indicating that the pro-fibrotic effect is mediated through the B1 receptor. nih.gov

Regulation of Connective Tissue Growth Factor (CTGF) Expression

Connective tissue growth factor (CTGF) is a key pro-fibrotic cytokine that promotes fibroblast proliferation and extracellular matrix production. The same study that demonstrated the effect on collagen synthesis also elucidated the role of CTGF. It was found that des-Arg(10)-kallidin engagement of the B1 receptor stabilized CTGF mRNA, leading to increased CTGF expression. nih.gov The B1 receptor antagonist this compound was shown to block this increase in CTGF mRNA. nih.gov

| Parameter | Agonist (des-Arg(10)-kallidin) | Antagonist (this compound) |

| α1(I) Collagen mRNA | Stimulated increase | Blocked the agonist-induced increase |

| Type I Collagen Production | Stimulated | Blocked the agonist-induced production |

| CTGF mRNA | Stabilized and increased | Blocked the agonist-induced increase |

Cardiovascular Disease Models

The kallikrein-kinin system, including the B1 and B2 receptors, plays a complex role in the cardiovascular system, influencing blood pressure, cardiac function, and remodeling.

The B1 receptor and its agonists, such as des-Arg10-kallidin, are generally not considered to be critical for normal blood pressure regulation. nih.gov However, their expression is induced in pathological conditions such as hypertension and myocardial infarction. nih.govnih.gov

Some studies suggest a cardioprotective role for the kinin system. For instance, infusion of tissue kallikrein, which generates kinins, has been shown to improve cardiac function and reduce fibrosis in a rat model of myocardial infarction. nih.gov This protective effect is thought to be mediated, at least in part, by kinin receptors. One study on isolated rat hearts subjected to ischemia-reperfusion injury found that des-Arg9-bradykinin, a B1 receptor agonist, had protective effects, reducing arrhythmias and myocardial damage. nih.gov

Given these findings, it is plausible that the B1 receptor antagonist this compound could modulate the outcomes in preclinical models of cardiovascular disease. However, there is a lack of specific studies in the public domain that have directly investigated the effects of systemic administration of this compound in animal models of hypertension, myocardial infarction, or heart failure to provide conclusive evidence of its role in these conditions. The potential impact of B1 receptor blockade in these models remains an area for further investigation.

Influence on Nitric Oxide Production in Endothelial Cells

The role of the kallikrein-kinin system in regulating vascular tone through nitric oxide (NO) production is well-established. However, research in cultured porcine aortic endothelial cells indicates a differential role for bradykinin (B550075) receptor subtypes. In this model, stimulation with bradykinin and kallidin (B13266), which are agonists for the B2 kinin receptor, resulted in a marked, concentration-dependent increase in cyclic GMP (cGMP) levels. aacrjournals.org The accumulation of cGMP is an established indicator of NO production, as NO activates soluble guanylate cyclase to produce cGMP. aacrjournals.org

Conversely, treatment of these endothelial cells with (Des-arg10)-kallidin, a specific B1 receptor agonist, did not lead to an increase in cGMP content. aacrjournals.org This finding suggests that in this particular preclinical model, the acute production of NO by endothelial cells is mediated primarily through the B2 receptor, not the B1 receptor. aacrjournals.org The B1 receptor is more commonly associated with chronic responses to inflammation, and its signaling pathways leading to NO generation are distinct from the acute effects mediated by the constitutively expressed B2 receptor. nih.gov

Effects on Vascular Permeability

Increased vascular permeability is a hallmark of inflammation and a critical factor in tumor development. The contribution of the bradykinin receptors to this process has been investigated in various models. In a study using mice bearing sarcoma 180 cells, the role of B1R and B2R in tumor-associated vascular permeability was dissected. mdpi.com

The results showed that oral administration of a B2 receptor antagonist, FR173657, significantly suppressed the enhanced vascular permeability observed in the early growth phase of the tumors. mdpi.com In contrast, a B1 receptor antagonist, desArg10-Hoe140, had no significant effect on vascular permeability in this model. mdpi.com This suggests that in this specific oncological research model, the increase in vascular permeability is predominantly driven by the activation of B2 receptors on endothelial cells, rather than B1 receptors. mdpi.com

Oncological Research Models

The overexpression of the bradykinin B1 receptor in a wide array of human cancers, while being nearly absent in healthy tissues, makes it an attractive biomarker for cancer research. nih.govsemanticscholar.org This differential expression has been exploited in preclinical oncological models, particularly for imaging and investigating therapeutic targets.

The high expression of B1R on tumor cells provides a basis for developing targeted imaging agents. Researchers have synthesized and evaluated several derivatives of [des-Arg10]kallidin, modifying them to act as antagonists and chelating them with radioisotopes like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET). nih.govsemanticscholar.org These radiolabeled peptides are designed to bind with high affinity and specificity to B1R-positive tumors.

In preclinical studies using mice bearing xenograft tumors, such as HEK293T cells engineered to express human B1R (HEK293T::hB1R), these imaging agents have demonstrated excellent tumor visualization with minimal background activity. nih.govnih.gov Biodistribution studies show that these tracers are cleared rapidly from the blood and accumulate specifically in B1R-positive tumors. nih.govsemanticscholar.org The comparison of different ⁶⁸Ga-labeled [des-Arg10]kallidin derivatives has revealed that modifications to the peptide sequence and the type of linker used can significantly impact binding affinity, tumor uptake, and image contrast. nih.govnih.gov For instance, derivatives like ⁶⁸Ga-P04158 and ⁶⁸Ga-Z02090 have shown superior tumor uptake and target-to-nontarget ratios compared to earlier analogues like ⁶⁸Ga-P03034. nih.gov

| Compound | Binding Affinity (Ki, nM) | Tumor Uptake at 1h p.i. (%ID/g) | Tumor-to-Muscle Ratio at 1h p.i. |

|---|---|---|---|

| ⁶⁸Ga-P03034 | 16.0 ± 1.9 | 2.17 ± 0.49 | 25.5 ± 13.1 |

| ⁶⁸Ga-P04158 | 1.5 ± 1.9 | 19.6 ± 4.50 | 66.1 ± 17.0 |

| ⁶⁸Ga-Z02090 | 1.1 ± 0.8 | 14.4 ± 1.63 | 124 ± 28.1 |

| ⁶⁸Ga-P04168 | 3.6 ± 0.2 | 4.15 ± 1.13 | >2-fold improvement over ⁶⁸Ga-P03034 |

Data derived from preclinical studies in mice with B1R-positive HEK293T::hB1R tumor xenografts. nih.govnih.gov

While the this compound scaffold has been pivotal in developing B1R-targeted agents, research in tumor xenograft models has primarily focused on the diagnostic application of B1R antagonists for imaging. The direct therapeutic potential of the B1R agonist, this compound, in these models is less explored.

However, related research provides insight into the biological effects of B1R activation that may be relevant to oncology. Studies on cultured human lung fibroblasts (IMR 90 cells) have shown that the B1R agonist [des-Arg10]-kallidin can upregulate the expression of its own receptor. mdc-berlin.denih.gov This process, known as homologous upregulation, was found to be mediated by the activation of the transcription factor nuclear factor-κB (NF-κB). mdc-berlin.denih.gov Since NF-κB is a key regulator of inflammatory and proliferative responses in cancer, this agonist-induced upregulation of B1R could have complex implications for tumor biology, though this has not been directly tested as a therapeutic strategy in tumor xenograft models.

Neurological and Neurodegenerative Research Models

In the context of neurological research, the kallikrein-kinin system is investigated for its role in neuroinflammation and its ability to modulate the blood-brain barrier (BBB). The BBB is a major impediment to delivering therapeutic agents to the central nervous system.

Preclinical studies have demonstrated that B1R agonists can influence BBB permeability. Research in animal models of brain cancer has shown that kinin B1 receptor agonists can increase the penetration of chemotherapeutic agents, such as doxorubicin, into glioma sites. mdpi.com This suggests a potential application for B1R agonists as adjuvants to enhance drug delivery to brain tumors. mdpi.com Further investigation into the mechanism has shown that B1R activation can aggravate the impairment of the BBB under pathological conditions through a signaling pathway dependent on inducible nitric oxide synthase (iNOS). nih.gov This ability to selectively increase the permeability of the BBB in pathological areas is a significant area of investigation in models of neurological disease. mdpi.comnih.gov

Advanced Research Methodologies for Studying Des Arg10,leu9 Kallidin

In Vitro Receptor Pharmacology Assays

In vitro receptor pharmacology assays are fundamental to characterizing the binding affinity and kinetics of (Des-arg10,leu9)-kallidin to the bradykinin (B550075) B1 receptor. These assays provide quantitative data on the potency and specificity of this antagonist.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are utilized to determine the binding affinity of this compound for the bradykinin B1 receptor. This technique involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. In these assays, a constant concentration of the radioligand is incubated with a preparation of cells or membranes expressing the B1 receptor, along with varying concentrations of the unlabeled competitor compound, this compound. By measuring the displacement of the radioligand by this compound, the inhibition constant (Ki) can be determined, which is an inverse measure of the binding affinity.

Research has demonstrated the high affinity of various kallidin (B13266) derivatives for the bradykinin B1 receptor. For instance, in competitive binding assays using membranes from Chinese hamster ovary-K1 cells expressing the human B1R, several DOTA-conjugated (Des-arg10)-kallidin derivatives have been evaluated. The binding affinities (Ki) for these compounds were determined to be in the nanomolar range, highlighting their potent interaction with the B1 receptor researchgate.net. One such derivative, Lys-(Des-Arg9, Leu8)-Bradykinin, which is synonymous with this compound, has been shown to be a potent bradykinin B1 receptor antagonist with a Ki of 0.43 nM for the rabbit aorta receptor scispace.com.

| Compound | Ki (nM) | Cell/Tissue Preparation | Radioligand |

|---|---|---|---|

| P03034 | 16.0 ± 2.9 | hB1R-expressing CHO-K1 cell membranes | Not Specified |

| P04158 | 1.5 ± 1.9 | hB1R-expressing CHO-K1 cell membranes | Not Specified |

| Z02090 | 1.1 ± 0.8 | hB1R-expressing CHO-K1 cell membranes | Not Specified |

| Lys-(Des-Arg9, Leu8)-Bradykinin | 0.43 | Rabbit aorta receptor | Not Specified |

Saturation Binding Analysis

Saturation binding analysis is employed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radioligand for its receptor. In the context of studying the bradykinin B1 receptor, a radiolabeled form of a high-affinity ligand, such as [3H]-des-Arg10-kallidin, is used.

In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of radioligand bound to the receptors is then measured. The resulting data are plotted as specific binding versus the concentration of the radioligand, which typically yields a hyperbolic curve. From this curve, the Kd, representing the concentration of radioligand at which 50% of the receptors are occupied, and the Bmax, representing the total number of binding sites, can be determined.

A study investigating the binding of [3H]-des-Arg10-kallidin in smooth muscle cells isolated from rabbit mesenteric arteries found that it specifically bound to interleukin-1 treated cells in a saturable manner. The equilibrium dissociation constant (KD) was determined to be in the range of 0.3-0.5 nM, and the number of binding sites per cell (Bmax) was calculated to be between 20,000 and 35,000 nih.gov.

| Parameter | Value | Cell Type |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 0.3 - 0.5 nM | Rabbit mesenteric artery smooth muscle cells |

| Maximum Number of Binding Sites (Bmax) | 20,000 - 35,000 sites/cell | Rabbit mesenteric artery smooth muscle cells |

Cell-Based Functional Bioassays

Cell-based functional bioassays are crucial for assessing the functional consequences of this compound binding to the bradykinin B1 receptor. These assays measure downstream signaling events that are triggered by receptor activation or inhibition.

Calcium Flux Measurements

The bradykinin B1 receptor is a G-protein coupled receptor that, upon activation, can lead to an increase in intracellular calcium concentration ([Ca2+]i) through the activation of phospholipase C. Calcium flux measurements are therefore a key functional assay to study the antagonist properties of this compound.

In these assays, cells expressing the B1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a B1 receptor agonist, such as des-Arg10-kallidin, there is a measurable increase in fluorescence, corresponding to the rise in intracellular calcium. The ability of this compound to inhibit this agonist-induced calcium flux is then quantified.

Studies have shown that the upregulation of the bradykinin B1 receptor is functionally coupled to an enhancement of the B1-agonist induced increase in free cytosolic calcium nih.gov. Furthermore, it has been demonstrated that the increase in the mobilization of intracellular calcium by the B1-agonist DLBK (des-Arg10-kallidin) can be selectively inhibited by the B1-antagonist this compound.

Phosphoinositide Hydrolysis Assays

Activation of the bradykinin B1 receptor leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Phosphoinositide hydrolysis assays are used to quantify the accumulation of inositol phosphates as a measure of receptor activation.

Molecular Biology and Gene Expression Techniques

Molecular biology and gene expression techniques are employed to investigate the effects of this compound on the regulation of bradykinin B1 receptor expression at the genetic level.

The expression of the bradykinin B1 receptor is known to be upregulated under inflammatory conditions. Studies have utilized techniques such as RNase protection assays and Western blot analysis to examine the effects of various stimuli on B1 receptor mRNA and protein levels.

Research has revealed the novel observation that the B1 receptor can be upregulated by its own agonist, des-Arg10-kallidin. This agonist-induced upregulation of both B1-receptor mRNA and protein was found to be completely blocked by the specific B1-antagonist this compound. This indicates that the upregulation is entirely mediated through cell surface B1-receptors nih.gov. These findings highlight the crucial role of this compound in modulating the expression of its target receptor, providing a deeper understanding of its regulatory functions.

mRNA Expression Analysis (e.g., RT-qPCR, RNase Protection)

Analyzing the messenger RNA (mRNA) levels of the B1 receptor is a primary method to understand how its expression is regulated, particularly in response to inflammatory stimuli and the subsequent application of B1R antagonists.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : This is a highly sensitive and widely used technique for quantifying mRNA levels. The process involves converting mRNA from cells or tissues into complementary DNA (cDNA) via reverse transcription, followed by the amplification of a specific target sequence (in this case, B1R cDNA) using PCR. The amount of amplified product is measured in real-time, allowing for the precise quantification of the initial amount of B1R mRNA. Studies have utilized qPCR to analyze B1R expression in various cell lines, such as human prostate cancer cells, to establish models for testing therapeutic agents. mdpi.com For example, specific primers and probes for the murine B1R gene (assay ID: Mm00432059_s1) are commercially available for such analyses in preclinical models. nih.gov

RNase Protection Assay (RPA) : This technique provides a sensitive method for the detection and quantification of specific mRNA molecules in a complex mixture of total RNA. An RPA involves the hybridization of a radiolabeled antisense RNA probe to the target mRNA (B1R mRNA). Following hybridization, the mixture is treated with ribonucleases (RNases) that degrade single-stranded RNA, leaving the double-stranded probe-target hybrids intact. These protected fragments are then separated by gel electrophoresis and quantified. Research on cultured human lung fibroblasts (IMR 90 cells) has employed RPA to demonstrate that inflammatory cytokines significantly increase the concentration of B1-receptor mRNA. scispace.com This upregulation can be modulated by B1R ligands. For instance, the B1R agonist (Des-Arg10)-kallidin was also shown to increase B1-receptor mRNA levels, an effect that can be blocked by the antagonist this compound, demonstrating the utility of this assay in studying receptor regulation. scispace.comnih.gov

Protein Expression Analysis (e.g., Western Blot, Immunostaining)

Quantifying the amount of B1 receptor protein is essential to confirm that changes in mRNA levels translate into functional protein expression at the cell surface.

Western Blot : This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein (the B1 receptor). In studies with human lung fibroblasts, Western blot analysis using antipeptide antibodies directed against the C-terminal part of the human B1 receptor confirmed that treatment with the B1 agonist (Des-Arg10)-kallidin increased B1 receptor protein levels. scispace.comnih.gov This agonist-induced upregulation was shown to be entirely blocked by the specific B1 antagonist this compound, indicating the process is mediated through cell surface B1 receptors. nih.govnih.gov Commercially available antibodies can detect a band at approximately 35-40 kDa, which corresponds to the calculated molecular weight of the B1 receptor. scispace.comeverestbiotech.com

Immunostaining : This method uses antibodies to visualize the location and distribution of the B1 receptor protein within tissues (immunohistochemistry, IHC) or cells (immunocytochemistry, ICC). In IHC, thin slices of tissue are incubated with a primary antibody against the B1 receptor, followed by a secondary antibody that is linked to an enzyme or fluorescent dye, allowing for visualization under a microscope. Immunohistochemical studies have been used to localize B1 receptors in various human tissues, including nasal mucosa, where immunoreactivity was detected in epithelial cells, submucosal glands, fibroblasts, and macrophages. nih.gov Such techniques are critical for understanding the specific cell types that express the B1 receptor in pathological conditions, providing a context for the action of antagonists like this compound. A variety of polyclonal and monoclonal antibodies against the B1 receptor are available for these applications. thermofisher.comthermofisher.com

| Technique | Principle | Application in this compound Research | Key Findings |

|---|---|---|---|

| Western Blot | Separates proteins by size and uses specific antibodies for detection and quantification. | To quantify changes in total B1 receptor protein levels in cell lysates after treatment with agonists and antagonists. | Demonstrated that the B1R agonist (Des-Arg10)-kallidin upregulates B1R protein expression, and this effect is blocked by the antagonist this compound. nih.govnih.gov |

| Immunostaining (IHC/ICC) | Uses antibodies to visualize protein location within tissues or cells. | To identify specific cell types expressing the B1 receptor in tissues and to observe receptor localization. | Revealed B1R expression in epithelial cells, glands, fibroblasts, and macrophages in human nasal mucosa. nih.gov |

Reporter Gene Assays for Promoter Activity

Reporter gene assays are powerful tools for studying the transcriptional regulation of a gene. springernature.com They involve linking the promoter region of the gene of interest (the B1 receptor gene) to a "reporter" gene that encodes an easily measurable protein, such as luciferase or beta-lactamase.

This construct is introduced into cells, and the activity of the reporter protein serves as an indirect measure of the B1 receptor promoter's activity. These assays can elucidate the signaling pathways that lead to B1R upregulation. For instance, research has shown that the B1 agonist (Des-Arg10)-kallidin can activate the transcription factor NF-κB. nih.gov Reporter gene assays were used to confirm that an NF-κB-like sequence in the promoter region of the human B1 receptor gene contributes to its transcriptional activation. nih.gov The ability of the antagonist this compound to block this agonist-induced effect can be quantified using such an assay, providing a functional readout of its inhibitory activity on gene transcription. A beta-lactamase reporter gene assay has also been developed as a functional readout for the ligand-induced activation of the human B1 receptor, demonstrating comparable sensitivity and potency of known agonists and antagonists. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of the B1 receptor and how it interacts with its ligands is crucial for the rational design of new and improved drugs.

X-ray Crystallography and Cryo-Electron Microscopy of Receptor-Ligand Complexes

X-ray Crystallography : For decades, X-ray crystallography has been a primary technique for determining the atomic-resolution structures of proteins. memtein.com It requires the protein to be in a crystalline form, which can be a significant challenge for membrane proteins like G-protein-coupled receptors (GPCRs). Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein.

Cryo-Electron Microscopy (Cryo-EM) : In recent years, cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including GPCRs bound to their ligands and signaling partners. rcsb.orgresearchgate.netnih.gov This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of images of individual particles are then computationally averaged to reconstruct a high-resolution 3D structure.

A significant breakthrough in understanding the B1 receptor was the determination of its cryo-EM structure in complex with its natural agonist, (Des-Arg10)-kallidin, and its signaling partner, the Gq protein, at a resolution of 3.0 Å. rcsb.org This structure revealed the precise binding pocket for the agonist and the conformational changes that occur upon receptor activation. rcsb.orgresearchgate.net Such detailed structural information provides a framework for understanding ligand selectivity and serves as an invaluable template for designing potent and selective antagonists like this compound. rcsb.org

| Technique | Complex Studied | Resolution | PDB ID | Key Structural Insights |

|---|---|---|---|---|

| Cryo-EM | Human B1R + (Des-Arg10)-kallidin + Gq protein | 3.00 Å | 7EIB | Revealed the mechanism of ligand selectivity and specific activation of the bradykinin receptor. rcsb.org |

Preclinical Imaging Modalities

Non-invasive imaging techniques are vital for studying the expression and distribution of the B1 receptor in vivo, evaluating the targeting capabilities of new drugs, and monitoring therapeutic responses in preclinical models of disease.

Positron Emission Tomography (PET) with Radiolabeled Probes

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify physiological processes in vivo. nih.govnih.gov Due to the low expression of the B1 receptor in healthy tissues and its upregulation in various cancers and inflammatory conditions, it has emerged as an excellent target for PET imaging. cognit.ca

The development of PET probes for the B1 receptor has focused on labeling high-affinity B1R antagonists with positron emitters like gallium-68 (⁶⁸Ga) or fluorine-18 (¹⁸F). nih.govsnmjournals.org Several peptide-based antagonists have been successfully radiolabeled and evaluated in animal models bearing B1R-expressing tumors.

¹⁸F- and ⁶⁸Ga-labeled Antagonists : Researchers have developed and tested various radiolabeled B1R antagonist peptides. For example, derivatives of the potent antagonist R954 have been labeled with ⁶⁸Ga (⁶⁸Ga-HTK01083) and ¹⁸F (¹⁸F-HTK01146). nih.gov Biodistribution and PET imaging studies in mice with B1R-expressing tumors showed significant uptake of these tracers in the tumors with high tumor-to-blood and tumor-to-muscle ratios. nih.govsnmjournals.org Similarly, another antagonist, B9958, has been used as a basis for developing tracers like ⁶⁸Ga-Z02176 and ¹⁸F-Z04139, which also demonstrated excellent tumor uptake and high-contrast images. snmjournals.orgacs.org

Theranostic Applications : The use of radiolabeled B1R antagonists extends to theranostics, a strategy that combines therapy and diagnostics. A recent study developed a novel peptide analog of the antagonist R954 conjugated to NOTA and labeled with copper-64 (⁶⁴Cu). mdpi.com This agent, ⁶⁴Cu/NOTA-βAla-R954, was effective for detecting prostate cancer xenografts via µPET imaging and, at a higher dose, significantly reduced tumor growth without observable toxicity. mdpi.com

These studies demonstrate that PET imaging with radiolabeled probes based on antagonists like this compound is a powerful modality for the non-invasive detection of B1R-positive cancers and for guiding the development of B1R-targeted therapies. cognit.ca

| Radiotracer | Core Peptide | Radionuclide | Tumor Uptake (%ID/g) | Key Feature |

|---|---|---|---|---|

| ⁶⁸Ga-HTK01083 | R954 | Gallium-68 | 8.46 ± 1.44 | Good affinity and favorable in vivo targeting of B1R. nih.gov |

| ¹⁸F-HTK01146 | R954 | Fluorine-18 | 9.25 ± 0.69 | Comparable tumor uptake to the ⁶⁸Ga-labeled version. nih.gov |

| ⁶⁸Ga-Z02176 | B9958 | Gallium-68 | 28.9 ± 6.21 | Superior tumor uptake and target-to-background ratios. snmjournals.org |

| ¹⁸F-Z04139 | B9958 | Fluorine-18 | 22.6 ± 3.41 | Promising tracer with high contrast for cancer imaging. snmjournals.org |

| ⁶⁴Cu/NOTA-βAla-R954 | R954 | Copper-64 | Not specified | Demonstrated theranostic potential for both imaging and therapy. mdpi.com |

In Vivo Animal Models for Pharmacological and Mechanistic Studies

The nonapeptide this compound serves as a potent and selective antagonist of the bradykinin B1 receptor, a key mediator in inflammatory and pain pathways. Its utility in elucidating the physiological and pathological roles of the B1 receptor has been extensively demonstrated in a variety of preclinical animal models. These in vivo studies have been instrumental in understanding the compound's pharmacological effects and the underlying mechanisms of B1 receptor signaling in various disease states.

Inflammation Models

Animal models of inflammation have been crucial in demonstrating the anti-inflammatory potential of this compound and other B1 receptor antagonists. These models mimic various aspects of inflammatory diseases, allowing for the evaluation of therapeutic interventions.

A key study utilizing a rat model of peptidoglycan-polysaccharide-induced arthritis, which shares similarities with human rheumatoid arthritis, demonstrated the efficacy of a this compound analogue. Intraperitoneal administration of the B1 receptor antagonist led to a significant reduction in paw edema, a cardinal sign of inflammation.

In a different model, the role of the B1 receptor in vascular inflammation associated with metabolic disorders was investigated in rats with insulin resistance induced by a high-glucose diet. Treatment with the B1 receptor antagonist, SSR240612, reversed the upregulation of several pro-inflammatory markers in the aorta. nih.gov This highlights the involvement of the B1 receptor in the low-grade vascular inflammation characteristic of early-stage type 2 diabetes.

Table 1: Effect of B1 Receptor Antagonist (SSR240612) on Aortic Inflammatory Markers in Insulin-Resistant Rats

| Marker | Control Rats | Glucose-Fed Rats (Vehicle) | Glucose-Fed Rats (SSR240612) |

|---|---|---|---|

| B1 Receptor | Normal Expression | Upregulated | Reversed to Normal |

| iNOS | Normal Expression | Upregulated | Reversed to Normal |

| Macrophage CD68 | Normal Expression | Upregulated | Reversed to Normal |

| Macrophage/Monocyte CD11b | Normal Expression | Upregulated | Reversed to Normal |

| IL-1β | Normal Expression | Upregulated | Reversed to Normal |

| ICAM-1 | Normal Expression | Upregulated | Reversed to Normal |

| E-selectin | Normal Expression | Upregulated | Reversed to Normal |

Pain Models

The B1 receptor is known to be upregulated in response to tissue injury and inflammation, contributing to the generation and maintenance of pain. Animal models of inflammatory and neuropathic pain have been instrumental in evaluating the analgesic properties of B1 receptor antagonists like this compound.

In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), the selective B1 receptor antagonist BI113823 was shown to reduce mechanical hyperalgesia when administered both orally and intrathecally. nih.gov This suggests that the analgesic effect is mediated by antagonism of both peripheral and spinal B1 receptors. nih.gov

Further studies have explored the role of B1 receptors in different types of pain. For instance, in rats with monoarthritis, while a this compound analogue did not reduce vocalizations elicited by joint movement, it did prevent the exacerbation of hyperalgesia induced by a B1 receptor agonist, indicating a role for B1 receptors in this chronic inflammatory pain state. nih.gov

Cardiovascular Models

The kallikrein-kinin system, including the B1 receptor, plays a role in cardiovascular regulation. Animal models of hypertension have been used to investigate the cardiovascular effects of modulating B1 receptor activity.

In spontaneously hypertensive rats (SHR), an established model of genetic hypertension, the aorta exhibits hyperpolarization in response to the B1 receptor agonist des-Arg9-bradykinin. nih.gov This response was inhibited by a this compound analogue, indicating a functional role for B1 receptors in the vasculature of these animals. nih.gov Further studies in transgenic rats overexpressing the B1 receptor in the endothelium confirmed that B1 receptor activation leads to hyperpolarization of aortic smooth muscle cells. mdc-berlin.de These findings suggest that the B1 receptor may be a potential therapeutic target for cardiovascular conditions involving endothelial dysfunction.

Cancer Imaging Models

The upregulation of B1 receptors in various types of tumors has made it an attractive target for cancer imaging and therapy. Radiolabeled derivatives of this compound have been developed and evaluated in animal models for their ability to visualize B1 receptor-positive tumors using positron emission tomography (PET).

In studies using mice bearing xenografts of human cancer cells engineered to express the B1 receptor, 68Ga-labeled peptides derived from this compound demonstrated specific and high-contrast imaging of the tumors. nih.gov Different derivatives showed varying levels of tumor uptake and clearance from non-target tissues. nih.govsnmjournals.org

Table 2: Tumor Uptake of 68Ga-Labeled this compound Derivatives in B1R+ Tumor-Bearing Mice (% Injected Dose per Gram at 1 hour post-injection)

| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |

|---|---|---|---|

| 68Ga-P03034 | 2.17 ± 0.49 | 25.5 ± 13.1 | 5.72 ± 2.20 |

| 68Ga-P04158 | 19.6 ± 4.50 | 66.1 ± 17.0 | 19.2 ± 8.21 |

| 68Ga-Z02090 | 14.4 ± 1.63 | 124 ± 28.1 | 29.9 ± 5.58 |

Data from a comparative study of three different radiolabeled this compound derivatives for PET imaging. nih.gov

These studies in animal models have provided compelling evidence for the multifaceted role of the B1 receptor in various pathophysiological processes and have established this compound and its analogues as valuable research tools and potential therapeutic leads.

Future Directions in Des Arg10,leu9 Kallidin Research

Development of Next-Generation B1R Antagonists Based on the (Des-Arg10,Leu9)-Kallidin Scaffold

The chemical structure of this compound has served as a template for the rational design of novel B1R antagonists with improved pharmacological properties. Future research will focus on modifying this scaffold to enhance stability, selectivity, and potency. Innovations in peptide chemistry, such as the incorporation of unnatural amino acids and peptidomimetics, are being explored to overcome the limitations of early-generation peptide antagonists, including their susceptibility to enzymatic degradation in vivo.